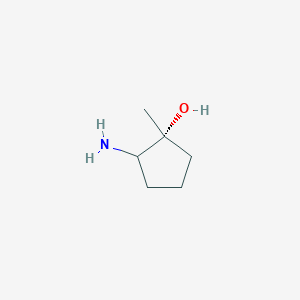

(1R)-2-amino-1-methylcyclopentan-1-ol

Description

Contextualization within Chiral Amino Alcohol Chemistry

Chiral amino alcohols are a significant class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. westlake.edu.cnresearchgate.net These bifunctional molecules are prevalent in numerous natural products and pharmaceutically active compounds. nih.govacs.org Their importance stems from their ability to serve as key intermediates and chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules. westlake.edu.cnresearchgate.net

(1R)-2-amino-1-methylcyclopentan-1-ol, as a member of this class, possesses a rigid cyclopentane (B165970) scaffold which imparts conformational constraints. This rigidity, combined with the specific 'trans' orientation of the amino and hydroxyl groups (in the (1R,2R) diastereomer), makes it a valuable tool for chemists aiming to control the stereochemical outcome of a reaction. The presence of two stereocenters in its structure further adds to its complexity and utility in creating highly specific molecular architectures.

Significance as a Stereochemically Defined Organic Scaffold

In drug discovery and medicinal chemistry, the concept of a "scaffold" refers to the core structure of a molecule. arxiv.org Stereochemically defined scaffolds are those in which the spatial arrangement of atoms is fixed and known. Such scaffolds are of paramount importance as they allow for the precise positioning of functional groups in three-dimensional space, which is crucial for molecular recognition and biological activity. researchgate.netacs.org

The rigid cyclopentane ring of this compound serves as a stereochemically defined scaffold. myskinrecipes.com This defined structure is advantageous for several reasons:

Conformational Restraint: The five-membered ring limits the number of possible conformations the molecule can adopt. This pre-organization can lead to higher binding affinities with biological targets, as less entropy is lost upon binding.

Vectorial Display of Functionality: The amino and hydroxyl groups are presented in a specific spatial orientation, allowing for directed interactions with enzymes or receptors.

SAR Studies: Its use in structure-activity relationship (SAR) studies allows medicinal chemists to systematically probe the chemical space around a core structure to optimize biological activity. myskinrecipes.com

The defined stereochemistry of this compound makes it a valuable starting material for the synthesis of complex molecules where precise control over the three-dimensional structure is essential for function. myskinrecipes.com

Detailed Research Findings

The synthesis of enantiomerically pure this compound often involves a resolution step to separate the desired enantiomer from a racemic mixture. One documented method involves the use of a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.

A multi-step continuous manufacturing process has been developed for the synthesis of the related (1R,2R)-2-amino-1-methylcyclopentan-1-ol. This process highlights the industrial relevance of such chiral building blocks. The synthesis starts from 1-methylcyclopentene (B36725) and proceeds through several key steps:

Epoxidation: Formation of a racemic epoxide from 1-methylcyclopentene.

Epoxide Opening: Reaction with an amine, such as benzylamine, to yield a racemic amino alcohol.

Chiral Resolution: Separation of the desired enantiomer using a chiral acid.

Deprotection: Removal of protecting groups to yield the final chiral amino alcohol.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 1-Methylcyclopentene | Oxidizing agent | Racemic 1-methyl-6-oxabicyclo[3.1.0]hexane |

| 2 | Racemic epoxide | Benzylamine | Racemic 2-(benzylamino)-1-methylcyclopentan-1-ol |

| 3 | Racemic amino alcohol | (S)-Mandelic acid | Diastereomeric salts |

| 4 | Resolved salt | Hydrogenolysis (e.g., Pd/C, H₂) | (1R,2R)-2-amino-1-methylcyclopentan-1-ol |

This continuous process demonstrates a scalable and efficient method for producing this valuable chiral intermediate.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1R)-2-amino-1-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1 |

InChI Key |

KKBCPZUWBKCECT-PRJDIBJQSA-N |

Isomeric SMILES |

C[C@]1(CCCC1N)O |

Canonical SMILES |

CC1(CCCC1N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1r 2 Amino 1 Methylcyclopentan 1 Ol

Strategies for Stereoselective Synthesis

The creation of the two specific stereocenters in (1R)-2-amino-1-methylcyclopentan-1-ol necessitates stereoselective synthetic strategies. These can be broadly categorized into enantioselective and diastereoselective approaches, often involving the synthesis of a racemic or diastereomeric mixture followed by a resolution step to isolate the desired enantiomer.

Enantioselective Approaches

Enantioselective synthesis aims to directly produce one enantiomer over the other. For chiral amino alcohols, enzymatic catalysis in continuous-flow microreactors represents a prominent enantioselective strategy. nih.govulusofona.pt This approach offers high enantioselectivity under mild reaction conditions. rsc.org While a direct enzymatic synthesis for this compound is not extensively documented in public literature, the principles of using enzymes like transaminases for the asymmetric synthesis of chiral amines are well-established and could be adapted. rsc.org

Another key enantioselective strategy is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. nih.gov This is a common and effective method for obtaining enantiomerically pure substances. nih.gov For amino alcohols, this can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Common resolving agents include chiral carboxylic acids like tartaric acid derivatives. nih.gov Chromatographic methods, utilizing chiral stationary phases, also serve as a powerful tool for enantiomeric separation. mdpi.com

| Approach | Description | Key Advantages |

| Enzymatic Catalysis | Use of enzymes (e.g., transaminases) to catalyze the formation of the desired enantiomer. nih.govulusofona.ptrsc.org | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.org |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. nih.gov | Widely applicable, effective for producing high-purity enantiomers. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. | Can be highly efficient and atom-economical. |

Diastereoselective Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the context of 2-amino-1-methylcyclopentan-1-ol, this involves controlling the cis or trans relationship between the amino and hydroxyl groups. The synthesis of cyclopentane (B165970) derivatives can be achieved through various methods, including cycloaddition reactions. For instance, a highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition has been reported for the synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives, showcasing a method to control cis stereochemistry on a cyclopentane ring. rsc.org

A common strategy for synthesizing amino alcohols is the ring-opening of an epoxide with an amine. The stereochemistry of the resulting amino alcohol is dependent on the stereochemistry of the starting epoxide and the nature of the ring-opening reaction. While specific diastereoselective routes to this compound are not prominently detailed, the synthesis of the related (1R,2R) diastereomer often proceeds through a racemic trans-epoxide intermediate, which upon ring-opening with an amine, leads to the trans amino alcohol. Subsequent chiral resolution then isolates the desired (1R,2R) enantiomer. A similar strategy starting with a cis-epoxide could potentially lead to the cis diastereomer.

Continuous Manufacturing Processes

The pharmaceutical industry is increasingly adopting continuous manufacturing for the production of active pharmaceutical ingredients (APIs) due to benefits in safety, efficiency, and product consistency. nih.govpharmasalmanac.comcetjournal.it These principles are applicable to the synthesis of this compound.

Multistep Continuous Flow Synthesis Development

The synthesis of chiral amino alcohols often involves multiple reaction steps, which can be integrated into a continuous flow system. nih.gov This involves connecting individual reaction steps, potentially with in-line purification or solvent exchange, to create a seamless process from starting materials to the final product. nih.gov Continuous flow processes offer enhanced control over reaction parameters such as temperature, pressure, and residence time, which is crucial for stereoselective reactions. nih.gov For instance, a continuous flow process for the synthesis of a chiral amino alcohol could involve a continuous epoxidation step, followed by a continuous amination (epoxide ring-opening), and finally a continuous purification or resolution step.

Reactor Technologies in Continuous Processes (e.g., Hybrid Plug Flow Reactor/Continuous Stirred Tank Reactor)

The choice of reactor is critical in designing a continuous flow process. Plug Flow Reactors (PFRs) and Continuous Stirred Tank Reactors (CSTRs) are two common types. PFRs are characterized by a narrow residence time distribution, making them suitable for reactions where precise control over reaction time is important. CSTRs, on the other hand, provide excellent mixing and are ideal for reactions that require good temperature control or involve solids.

In some cases, a hybrid approach utilizing both PFRs and CSTRs can be advantageous. For example, a highly exothermic reaction might be initiated in a PFR for rapid and safe heat removal, followed by further reaction in a CSTR to ensure complete conversion. This hybrid PFR/CSTR setup can offer a balance of precise reaction control and efficient mixing.

Process Intensification and Optimization Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.itpharmafeatures.com In the context of synthesizing this compound, this could involve several strategies:

Miniaturization: Using microreactors can improve heat and mass transfer, leading to better reaction control and higher yields. nih.gov

Solvent Reduction: Optimizing processes to use less solvent reduces waste and improves the environmental footprint of the synthesis. cetjournal.it

Catalyst Optimization: Developing more active and selective catalysts can reduce reaction times and improve efficiency.

Integration of Steps: Combining multiple reaction and purification steps into a single, continuous process reduces manual handling and potential for error. pharmasalmanac.com

Optimization studies for continuous processes often involve Design of Experiments (DoE) to systematically investigate the effects of various parameters (e.g., temperature, flow rate, reactant concentrations) on the reaction outcome, such as yield and stereoselectivity.

| Strategy | Description | Benefits |

| Miniaturization | Utilizing microreactors for improved heat and mass transfer. nih.gov | Enhanced reaction control, increased safety, higher yields. |

| Solvent Reduction | Optimizing processes to minimize solvent usage. cetjournal.it | Reduced waste, lower costs, improved environmental profile. |

| Catalyst Optimization | Developing and employing highly active and selective catalysts. | Faster reaction rates, higher product purity, reduced side reactions. |

| Integration of Steps | Combining multiple synthetic and purification steps into a continuous flow. pharmasalmanac.com | Reduced processing time, minimized manual intervention, improved process robustness. |

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The stereoselective synthesis of this compound heavily relies on precise control over reaction mechanisms to establish the desired stereochemistry. Key mechanistic principles are explored in the context of epoxidation and subsequent ring-opening, reductive amination, and epoxide aminolysis.

Epoxidation Reactions and Subsequent Epoxide-Opening

A common strategy to introduce the vicinal amino alcohol functionality onto a cyclopentane scaffold involves the epoxidation of a suitable alkene precursor, followed by the regioselective and stereoselective ring-opening of the resulting epoxide.

The formation of a cyclopentene (B43876) oxide from cyclopentene is a critical first step. This transformation can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.

The subsequent ring-opening of the epoxide by an amine nucleophile is a crucial step that dictates the final stereochemistry of the product. This reaction is typically stereospecific and follows an S(_N)2-type mechanism. The nucleophilic amine attacks one of the electrophilic carbons of the epoxide ring, leading to an inversion of configuration at the site of attack. This anti-addition of the amine and the resulting hydroxyl group is a key feature of this reaction. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) can be influenced by steric and electronic factors of the substrate and the reaction conditions.

Reductive Amination Strategies

Reductive amination offers a direct and efficient method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy would typically involve the reaction of a ketone precursor, such as 2-hydroxy-2-methylcyclopentanone, with an ammonia (B1221849) source, followed by reduction of the intermediate imine.

The mechanism of reductive amination involves two main stages. First, the amine (in this case, ammonia or an ammonia equivalent) reacts with the carbonyl group of the ketone to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine (or an iminium ion under acidic conditions). The second stage is the reduction of the C=N double bond of the imine to the corresponding amine. A variety of reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) being common choices due to their chemoselectivity for imines over ketones.

The stereochemical outcome of the reductive amination is determined during the reduction step. The hydride can approach the imine from either face, and achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries, or can be influenced by the inherent stereochemistry of the substrate.

Epoxide Aminolysis Processes

Epoxide aminolysis is a direct method for the synthesis of β-amino alcohols and is a specific case of the epoxide ring-opening reactions discussed earlier. This process involves the direct reaction of an epoxide with an amine. The reaction is characterized by the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the amino alcohol.

The mechanism is typically an S(_N)2 reaction, where the amine attacks from the backside relative to the epoxide oxygen, resulting in a trans-diaxial opening of the ring in cyclic systems. This stereospecificity is crucial for controlling the relative stereochemistry of the resulting amino and hydroxyl groups. The regioselectivity of the aminolysis of unsymmetrical epoxides is influenced by both steric and electronic factors. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom. In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Biocatalytic Transformations in Compound Synthesis

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. Biocatalytic methods are increasingly being explored for the synthesis of chiral molecules like this compound.

Enzymatic Reductive Amination

Enzymatic reductive amination, catalyzed by enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), provides a powerful tool for the asymmetric synthesis of chiral amines. These enzymes can catalyze the reduction of a pre-formed imine or perform a one-pot reductive amination of a ketone and an amine donor.

The mechanism of enzymatic reductive amination involves the enzyme binding both the imine substrate and a reducing cofactor, typically NADH or NADPH. The enzyme's chiral active site then directs the transfer of a hydride from the cofactor to one face of the imine, leading to the formation of a single enantiomer of the amine product with high enantiomeric excess. The high stereoselectivity of these enzymes makes them particularly attractive for the synthesis of enantiopure compounds like this compound from a prochiral ketone precursor.

Below is a table summarizing the types of enzymes and their roles in reductive amination:

| Enzyme Class | Typical Substrates | Key Feature |

| Imine Reductases (IREDs) | Pre-formed imines, cyclic imines | High stereoselectivity in the reduction of the C=N bond. |

| Reductive Aminases (RedAms) | Ketones and amines | Catalyze both imine formation and reduction in a single pot. |

| Amino Acid Dehydrogenases | α-keto acids | Can be engineered to accept non-natural ketone substrates. |

Bioinspired Synthetic Approaches

Bioinspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While specific bioinspired syntheses leading directly to this compound are not prominently documented, the principles of bioinspired synthesis can be applied. This often involves cascade reactions, where multiple bond-forming events occur in a single pot, mimicking biosynthetic pathways.

For instance, a bioinspired approach to a cyclopentane core might start from a linear, acyclic precursor that undergoes an enzyme-catalyzed intramolecular cyclization. Subsequent enzymatic functionalization, such as hydroxylation and amination, could then be employed to install the desired functional groups with high stereocontrol. These approaches often draw inspiration from the biosynthesis of natural products containing similar structural motifs.

Derivatization and Analog Synthesis from Precursors of this compound

The strategic derivatization of this compound and the synthesis of its analogs from suitable precursors are pivotal in the exploration of new chemical entities with potential applications in medicinal chemistry and materials science. These modifications, which can be introduced at the amino group, the hydroxyl group, or the cyclopentane core, allow for a systematic investigation of structure-activity relationships (SAR). Methodologies for these transformations often leverage established synthetic protocols, including N-alkylation, acylation, and stereoselective ring functionalization, starting from chiral cyclopentane precursors.

A significant approach to creating analogs involves the use of functionalized cyclopentene precursors, which can be stereoselectively converted into a variety of substituted aminocyclopentanols. For instance, the kinetic resolution of racemic cyclopentene derivatives can provide enantiomerically enriched building blocks. These chiral synthons can then undergo further transformations to introduce the desired amino and hydroxyl functionalities with specific stereochemistry, along with other substituents on the cyclopentane ring.

One common strategy for derivatization involves the modification of the primary amino group. Standard procedures such as N-alkylation or N-acylation can be employed to introduce a wide range of substituents. For example, the synthesis of N-methylated analogs, such as (1R,2R)-2-(Methylamino)cyclopentan-1-ol, has been reported, highlighting the feasibility of such modifications. These reactions typically proceed under standard conditions, for example, by reductive amination or reaction with an appropriate alkyl halide or acylating agent.

Furthermore, the synthesis of analogs with substitutions on the cyclopentane ring can be achieved by starting with appropriately functionalized precursors. For example, the synthesis of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates has been accomplished through the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This demonstrates that precursors with existing ring substituents can be effectively utilized to generate analogs with diverse substitution patterns.

The following table summarizes representative examples of derivatization and analog synthesis from precursors related to this compound, showcasing the versatility of these synthetic approaches.

| Precursor | Reagents and Conditions | Derivative/Analog | Reference |

| Methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate | Parallel Kinetic Resolution | Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate | rsc.orgst-andrews.ac.ukox.ac.uk |

| (1R,2R)-2-aminocyclopentan-1-ol | Methylating agent | (1R,2R)-2-(Methylamino)cyclopentan-1-ol | chiralen.com |

| Racemic 2-aminocyclohexanol (B3021766) derivatives (as a model system) | (R)- and (S)-Mandelic acid (for resolution), followed by hydrogenation and derivatization | Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol and other derivatives | N/A |

These examples underscore the importance of precursor-based strategies in the generation of a library of this compound derivatives and analogs. Such libraries are invaluable for systematic screening and optimization of compounds for various applications. The ability to stereoselectively introduce modifications at different positions of the molecule is a key advantage of these synthetic methodologies.

Catalytic Applications and Ligand Design

Utilization as a Chiral Ligand in Asymmetric Catalysis

The primary application of (1R)-2-amino-1-methylcyclopentan-1-ol in asymmetric catalysis lies in its use as a precursor for chiral ligands. The presence of both a primary amine and a tertiary alcohol group allows for straightforward modification and incorporation into more complex ligand architectures. These ligands, in turn, can coordinate with metal centers to create chiral catalysts capable of inducing high levels of stereoselectivity in a variety of chemical transformations.

Role in Enantioselective Reactions (e.g., Henry Reaction, Michael Addition)

While direct and extensive research on the application of this compound itself as a ligand in the Henry (nitroaldol) and Michael addition reactions is not widely documented in readily available literature, the broader class of chiral β-amino alcohols is well-established in promoting these crucial carbon-carbon bond-forming reactions. For instance, simple primary β-amino alcohols have been demonstrated to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording products with high diastereoselectivities and enantioselectivities. nih.gov The fundamental principle involves the bifunctional nature of the amino alcohol, where the amino group can act as a Brønsted base to deprotonate the nucleophile, and the hydroxyl group can stabilize the transition state through hydrogen bonding.

In the context of the Henry reaction, chiral amino alcohol-derived ligands are frequently employed in combination with metal salts, such as copper(II) acetate, to generate in situ catalysts. These systems have proven effective in the asymmetric addition of nitromethane (B149229) to a range of aldehydes, yielding chiral nitroalcohols with significant enantiomeric excess. mdpi.commdpi.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. Although specific data for this compound in these named reactions is sparse, its structural motifs suggest its potential for creating effective catalysts for such transformations.

Ligand-Metal Complex Formation and Reactivity

The formation of metal complexes with ligands derived from chiral amino alcohols is a cornerstone of asymmetric catalysis. mdpi.com These complexes often feature the amino alcohol or its derivatives acting as bidentate or tridentate ligands, coordinating to the metal center through the nitrogen and oxygen atoms. This coordination creates a well-defined chiral environment around the metal, which is the basis for enantioselective catalysis.

For example, cobalt complexes with amino acid-derived ligands have been synthesized and characterized, demonstrating the coordination of both the amino and carboxylate groups to the metal center. nih.gov While not a direct analogue, this illustrates the general principles of how amino-functionalized chiral molecules can form stable and catalytically active metal complexes. The reactivity of these complexes is dictated by the nature of the metal, the ligand framework, and the substrate. They can act as Lewis acids to activate electrophiles and facilitate a wide array of transformations, from hydrogenations to carbon-carbon bond formations. The rigid cyclopentyl backbone of this compound is anticipated to impart a high degree of conformational rigidity to the resulting metal complexes, which can be advantageous for achieving high enantioselectivity.

Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided a powerful alternative to metal-based systems. Chiral amino alcohols and their derivatives are prominent players in this area, leveraging their inherent functionalities to promote asymmetric reactions.

Design Principles for this compound Derived Organocatalysts

The design of organocatalysts derived from this compound would follow established principles of bifunctional catalysis. The primary amine can be utilized to form enamines or iminium ions with carbonyl compounds, which are key intermediates in many organocatalytic cycles. Simultaneously, the hydroxyl group can act as a hydrogen-bond donor, orienting and activating the substrate or stabilizing charged intermediates.

The rigid cyclopentane (B165970) scaffold is a key design element. It restricts conformational flexibility, leading to a more predictable and well-defined transition state, which is often crucial for high stereocontrol. Modifications to the amine (e.g., conversion to a secondary amine with a bulky substituent) or the hydroxyl group can be used to fine-tune the steric and electronic properties of the catalyst, optimizing its performance for a specific reaction.

Cooperative and Synergistic Catalysis with Organocatalytic Species

Cooperative and synergistic catalysis involve the simultaneous action of two or more catalysts to promote a chemical reaction with enhanced efficiency and selectivity. Ligands and organocatalysts derived from this compound have the potential to be employed in such systems.

In a cooperative scenario, a catalyst derived from this amino alcohol could work in concert with another catalyst, for example, a Lewis acid or a Brønsted acid, to activate both the nucleophile and the electrophile simultaneously. This dual activation can lead to significantly lower activation barriers and improved reaction rates and selectivities. The concept of metal-ligand cooperation, where both the metal center and the ligand are actively involved in the catalytic cycle, is a powerful strategy in catalysis. anr.fr A ligand derived from this compound could be designed to have a reactive site that participates in substrate activation or bond-breaking/forming steps.

Supramolecular Catalysis Frameworks

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems. While specific examples involving this compound in supramolecular frameworks are not prominently reported, the principles of its design make it a candidate for such applications. The amine and hydroxyl groups are capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies.

By incorporating this chiral amino alcohol into larger molecular scaffolds or self-assembling systems, it could be possible to create organized, micro-environmental catalytic pockets. These pockets could mimic the active sites of enzymes, providing a high degree of substrate recognition and stereocontrol. The development of such systems represents a frontier in catalyst design, and the unique stereochemical and functional group arrangement of this compound makes it an intriguing building block for these advanced catalytic architectures.

An extensive review of scientific literature and chemical databases indicates that there is currently no specific published research detailing the use of the compound This compound in the precise contexts outlined in the requested article structure.

Specifically, no detailed research findings, data tables, or in-depth discussions were found that directly link This compound , or ligands directly derived from it, to the following highly specialized fields of supramolecular chemistry:

Chiral Induction within Supramolecular Assemblies

While chiral amino alcohols as a general class of compounds are widely utilized in the design of ligands for asymmetric catalysis, the available literature does not extend to the specific applications in host-guest chemistry and supramolecular assemblies for this particular molecule. Research in these advanced areas tends to focus on more complex, purpose-built molecular architectures such as chiral cages, metal-organic frameworks (MOFs), or macrocyclic hosts, for which This compound has not been a reported building block.

Due to the strict instruction to generate content that solely and thoroughly addresses the provided outline without introducing information outside its explicit scope, and the absence of relevant data for this specific compound, it is not possible to generate the requested scientific article. To do so would require fabricating information that is not supported by the available scientific record.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the molecular level. For (1R)-2-amino-1-methylcyclopentan-1-ol, these calculations can map out the potential energy surface for its various transformations, identifying transition states, intermediates, and the most favorable reaction pathways.

These theoretical investigations can provide critical data on activation energies, reaction enthalpies, and kinetic parameters. For instance, in reactions where this compound acts as a chiral catalyst or ligand, quantum chemical calculations can help understand how it influences the reaction mechanism to favor the formation of one stereoisomer over another. By modeling the interaction of the amino alcohol with reactants, it is possible to determine the geometry of the transition states and rationalize the observed stereoselectivity.

A hypothetical reaction pathway for the addition of a nucleophile to a prochiral ketone, catalyzed by a protonated form of a chiral amino alcohol similar to this compound, can be computationally explored. The calculations would typically involve locating the transition state structures for the formation of both the (R) and (S) products. The difference in the activation energies for these two pathways would then explain the enantiomeric excess observed experimentally.

| Transition State | Product Stereoisomer | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| TS-R | R | 12.5 | 0.0 |

| TS-S | S | 14.8 | 2.3 |

This table presents hypothetical DFT-calculated activation energies for the formation of (R) and (S) products in a nucleophilic addition to a ketone, catalyzed by a chiral amino alcohol. The lower activation energy for the transition state leading to the R product indicates that this is the kinetically favored pathway.

Molecular Modeling of Stereoselectivity and Chiral Recognition

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are pivotal in understanding the principles of stereoselectivity and chiral recognition. These methods allow for the exploration of the conformational landscape of this compound and its complexes with other molecules, providing insights into the non-covalent interactions that govern chiral discrimination.

When this compound is used as a chiral resolving agent or as a chiral stationary phase in chromatography, its ability to differentiate between enantiomers is based on the differential stability of the diastereomeric complexes formed. Molecular modeling can be employed to build these complexes and calculate their interaction energies. These calculations often reveal the crucial role of hydrogen bonding, steric hindrance, and van der Waals forces in chiral recognition.

For example, a molecular dynamics simulation could be performed to study the interaction of the enantiomers of a chiral analyte with this compound. By analyzing the trajectories, one can identify the key intermolecular interactions and their persistence over time, which can be correlated with the observed enantioselectivity.

| Complex | Interaction Energy (kcal/mol) | Key Non-Covalent Interactions |

|---|---|---|

| This compound with (R)-Analyte | -8.2 | Hydrogen bond (OH---O), Steric repulsion |

| This compound with (S)-Analyte | -10.5 | Two hydrogen bonds (OH---O, NH2---O), Favorable van der Waals contacts |

This table provides illustrative interaction energies for the diastereomeric complexes formed between a chiral amino alcohol and the enantiomers of a hypothetical analyte. The more negative interaction energy for the complex with the (S)-analyte suggests a more stable association, which is the basis for chiral recognition.

Conformational Analysis and Stereochemical Descriptors

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule, known as conformers, and to determine their relative energies. Due to the flexibility of the cyclopentane (B165970) ring, it can adopt several non-planar conformations, with the most common being the "envelope" and "half-chair" forms.

For a substituted cyclopentane like this compound, the substituents will preferentially occupy positions that minimize steric and torsional strain. In the envelope conformation, one carbon atom is out of the plane of the other four, while in the half-chair, two adjacent carbons are displaced in opposite directions from the plane of the other three. The relative stability of the conformers will depend on the positions of the amino, methyl, and hydroxyl groups, with a preference for pseudo-equatorial over pseudo-axial orientations to reduce steric clashes.

The stereochemistry of this compound is defined by the spatial arrangement of the atoms around its chiral centers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (rectus) or S (sinister) to each stereocenter. For this molecule, the stereochemical descriptors are (1R), indicating the configuration at the carbon atom bearing the hydroxyl and methyl groups. The configuration at the second chiral center, the carbon bearing the amino group, would be designated based on the specific stereoisomer.

| Conformation | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope 1 | -OH (axial-like), -NH2 (equatorial-like) | 1.8 |

| Envelope 2 | -OH (equatorial-like), -NH2 (axial-like) | 2.1 |

| Half-Chair 1 | -OH (equatorial-like), -NH2 (equatorial-like) | 0.0 |

| Half-Chair 2 | -OH (axial-like), -NH2 (axial-like) | 3.5 |

This table shows hypothetical relative energies for different conformers of a substituted cyclopentanolamine, illustrating the preference for conformations where bulky substituents occupy pseudo-equatorial positions to minimize steric strain.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Elucidating Reaction Intermediates

The study of reaction mechanisms and the identification of transient intermediates are crucial for optimizing asymmetric syntheses. Spectroscopic techniques offer powerful, non-invasive means to probe reaction pathways in real time.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for structural elucidation. While typically used for final product characterization, specialized techniques such as in-line or rapid-injection NMR can provide snapshots of a reaction in progress. researchgate.net By monitoring the appearance and disappearance of specific signals over time, researchers can identify and characterize key intermediates. For instance, in the synthesis of amino alcohols, ¹H and ¹³C NMR can track the transformation of functional groups, providing evidence for the formation of transient species like imines or hemiaminals. diva-portal.org Two-dimensional NMR experiments (e.g., COSY, HSQC) can further help in assembling the structural fragments of these short-lived molecules.

Mass Spectrometry (MS) Mass spectrometry is exceptionally sensitive for detecting and identifying molecules based on their mass-to-charge ratio. polyu.edu.hk Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the observation of reaction intermediates that might be too unstable or in too low concentration to be detected by other methods. nih.gov A significant advancement is the coupling of ion mobility (IM) with mass spectrometry (ESI-IM-MS), which allows for the separation of isomeric and even diastereomeric intermediates in the gas phase. nih.gov This technique can provide kinetic data on the formation of individual diastereomeric intermediates, offering deep insights into the origins of enantioselectivity in a reaction. nih.gov

Infrared (IR) and Vibrational Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring the conversion of functional groups. nih.gov By tracking characteristic vibrational frequencies—for example, the disappearance of a ketone stretch and the appearance of C-O and N-H stretches—researchers can follow the progress of the reaction that forms an amino alcohol. In-line FTIR probes can be inserted directly into a reactor, providing real-time kinetic data and information about the buildup and consumption of intermediates. researchgate.netrsc.org This approach is a key component of Process Analytical Technology (PAT). researchgate.net

The table below summarizes key spectroscopic methods used for intermediate analysis.

| Technique | Principle | Application in Amino Alcohol Synthesis | Insights Gained |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Monitoring changes in chemical shifts and coupling constants during the reaction. researchgate.net | Structural information of intermediates, reaction kinetics. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detection of transient species directly from the reaction mixture using soft ionization techniques like ESI. nih.govnih.gov | Molecular weight of intermediates, identification of diastereomeric complexes. nih.gov |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | In-situ monitoring of the disappearance of reactant functional groups and appearance of product functional groups. rsc.org | Real-time reaction progress, identification of functional groups in intermediates. |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

The precise determination of enantiomeric and diastereomeric purity is paramount for any chiral compound. Chromatographic techniques are the gold standard for separating and quantifying stereoisomers with high accuracy. mdpi.com

High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most widely used method for assessing the enantiomeric excess (ee) and diastereomeric ratio (dr) of compounds like (1R)-2-amino-1-methylcyclopentan-1-ol. nih.gov The separation is achieved using a Chiral Stationary Phase (CSP). nih.govmdpi.com

Polysaccharide-based CSPs: These are the most versatile and popular CSPs, consisting of cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. nih.govyakhak.org They can separate a wide range of chiral molecules, including amines and alcohols, through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking. yakhak.org

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like vancomycin (B549263) or teicoplanin are particularly effective for separating polar and ionizable compounds such as underivatized amino acids and amino alcohols. Their complex structure provides multiple chiral recognition sites, enabling separation via ionic interactions, hydrogen bonding, and inclusion complexation. nih.gov

Ligand Exchange Chromatography (LEC): This technique uses a CSP functionalized with a chiral ligand that forms transient diastereomeric complexes with the analyte enantiomers in the presence of a metal ion (e.g., copper(II)) in the mobile phase. springernature.com It is particularly well-suited for the separation of amino acids and amino alcohols.

Gas Chromatography (GC) Gas chromatography on a chiral stationary phase is another powerful technique for enantiomeric purity assessment, especially for volatile compounds. mdpi.com For non-volatile analytes like amino alcohols, derivatization is typically required to increase their volatility and thermal stability. nih.govcat-online.com Common derivatization agents include trifluoroacetic anhydride (B1165640) or other perfluorinated reagents, which convert the amino and hydroxyl groups into esters and amides. nih.gov The resulting diastereomeric derivatives can then be separated on an achiral column, or the derivatized enantiomers can be separated on a chiral column, such as one based on cyclodextrin (B1172386) derivatives. nih.govresearchgate.net

The following table provides examples of chromatographic conditions for chiral separations.

| Analyte Class | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase/Conditions | Reference |

| Chiral Amines | HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol mixture | yakhak.org |

| α-Amino Acid Esters | HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol mixture | yakhak.org |

| Underivatized Amino Acids | HPLC | Teicoplanin macrocyclic glycopeptide | Methanol/Water with acid/base modifier | |

| Amino Acid Enantiomers | GC | Chirasil-Val (chiral column) | After derivatization with fluoroalkyl chloroformate | researchgate.net |

| General Chiral Drugs | HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Polar-organic, reversed-phase, or HILIC modes | nih.gov |

Process Analytical Technology (PAT) for In-line Monitoring

Process Analytical Technology (PAT) is a framework initiated by regulatory bodies like the U.S. Food and Drug Administration to encourage innovative pharmaceutical manufacturing. researchgate.netpharmanow.live It involves designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure final product quality. researchgate.netlongdom.org In the context of synthesizing chiral compounds like this compound, PAT enables real-time, in-line monitoring of reactions, leading to improved process understanding, efficiency, and safety. researchgate.netrsc.org

In-line Spectroscopic Tools Spectroscopic probes that can be directly inserted into a reaction vessel are the workhorses of PAT. rsc.orgnih.gov

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, products, and intermediates by monitoring their unique vibrational signatures. researchgate.netrsc.orgpharmanow.live For example, an in-line FTIR probe can track the carbonyl peak of a ketone starting material to determine the reaction's endpoint with high precision. rsc.org Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and for analyzing solid forms like polymorphs during crystallization. pharmanow.live

UV-Vis Spectroscopy: This method is useful for monitoring reactions that involve a change in chromophores, allowing for the quantification of specific components in the reaction mixture. researchgate.net

NMR Spectroscopy: The development of benchtop and flow NMR systems has made this powerful structural tool accessible for in-line reaction monitoring, providing detailed kinetic and mechanistic data in real time. researchgate.netresearchgate.net

Online Chromatography and Mass Spectrometry For more complex reaction mixtures, online HPLC and MS systems can be integrated into the process stream. rsc.org These systems automatically draw samples from the reactor, perform a rapid analysis, and provide detailed information on product formation, impurity profiles, and enantiomeric excess. nih.gov This allows for dynamic control and optimization of the reaction conditions to maximize yield and purity. nih.gov

The table below outlines common PAT tools and their applications in asymmetric synthesis.

| PAT Tool | Measurement Principle | In-line Application in Synthesis | Key Advantages |

| In-line FTIR | Molecular vibrations (infrared absorption) | Real-time tracking of reactant consumption and product formation by monitoring functional group peaks. rsc.org | Robust, fast, provides kinetic data, widely applicable to organic reactions. researchgate.net |

| Raman Spectroscopy | Molecular vibrations (inelastic light scattering) | Monitoring concentrations, especially in aqueous solutions or for solid-state analysis (e.g., crystallization). pharmanow.live | Non-destructive, minimal interference from water, can be used with fiber optic probes. pharmanow.live |

| Online HPLC | Chromatographic separation | Automated sampling and analysis of reaction aliquots to determine yield, purity, and enantiomeric excess. rsc.org | High specificity and accuracy for complex mixtures, direct measurement of stereochemical purity. |

| Online MS | Mass-to-charge ratio | Real-time identification of products, intermediates, and byproducts in continuous flow processes. nih.gov | High sensitivity, provides molecular weight information, useful for process understanding. nih.gov |

| Flow NMR | Nuclear magnetic resonance | Continuous monitoring of reactions as they pass through the NMR spectrometer. researchgate.netresearchgate.net | Provides detailed structural and quantitative information without reaction sampling. researchgate.net |

Emerging Research Avenues and Prospects

Integration with Green Chemistry Principles

The synthesis of complex chiral molecules like (1R)-2-amino-1-methylcyclopentan-1-ol is increasingly being scrutinized through the lens of green chemistry, which advocates for practices that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov Key principles being actively explored include biocatalysis, the use of safer solvents, and maximizing atom economy.

Biocatalysis: One of the most promising green alternatives to traditional chemical synthesis is the use of enzymes. Biocatalysis offers high enantioselectivity and operates under mild conditions, significantly reducing energy consumption and waste. mdpi.commdpi.comresearchgate.net For the synthesis of chiral amino alcohols, enzymes such as transaminases and alcohol dehydrogenases are particularly relevant. frontiersin.orgnih.gov These enzymes can convert prochiral ketones or keto acids into chiral amino alcohols with exceptional precision, often eliminating the need for protecting groups and reducing the number of synthetic steps. acs.org The application of engineered amine dehydrogenases, for instance, enables the direct asymmetric reductive amination of hydroxy ketones using ammonia (B1221849) as an inexpensive and low-impact amino donor. frontiersin.orgnih.gov While specific enzymatic routes for this compound are still under development, the successful synthesis of other chiral amino alcohols via biocatalytic cascades serves as a strong precedent for future research. acs.orgresearchgate.net

Atom Economy and Safer Solvents: The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is central to green synthesis design. acs.orgnih.gov Synthetic routes that minimize waste by employing catalytic reagents over stoichiometric ones are preferred. acs.org Furthermore, there is a significant push to replace conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. orientjchem.orgmdpi.comiaph.in Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability, although its application can be limited by the poor solubility of organic reactants. mdpi.com Research into performing organic synthesis in aqueous media or under solvent-free conditions is an active area that could drastically reduce the environmental impact of producing aminocyclopentanol derivatives. researchgate.net

The following table summarizes the key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) for asymmetric synthesis. mdpi.comfrontiersin.orgnih.gov | High enantioselectivity, mild reaction conditions, reduced waste, fewer synthetic steps. mdpi.comacs.org |

| Atom Economy | Designing synthetic routes (e.g., catalytic hydrogenations) that maximize the incorporation of starting materials into the final product. nih.gov | Minimized by-product and waste generation. acs.org |

| Safer Solvents | Replacing hazardous organic solvents with water, bio-based solvents, or conducting reactions under solvent-free conditions. orientjchem.orgmdpi.com | Reduced environmental pollution, improved process safety, lower disposal costs. iaph.in |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts or photochemistry. | Lower energy consumption and associated economic and environmental costs. |

Development of Novel Functional Derivatives for Specialized Applications

This compound serves as a conformationally restrained chiral scaffold, making it an excellent starting point for developing new molecules with tailored biological activities or catalytic properties. myskinrecipes.com Research in this area focuses on modifying its amino and hydroxyl groups to create derivatives for specific applications, particularly in medicinal chemistry.

The compound is a key building block for neuroactive agents, including those that modulate serotonin (B10506) and norepinephrine (B1679862) pathways. myskinrecipes.com Its rigid structure is advantageous for structure-activity relationship (SAR) studies, allowing researchers to probe the geometric requirements of biological targets like enzymes and receptors. myskinrecipes.com By systematically altering the substituents on the core cyclopentane (B165970) ring, chemists can fine-tune the pharmacological profile of a lead compound.

Examples of derivative development include the synthesis of N-substituted analogs. For instance, the preparation of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol demonstrates how the primary amine can be functionalized to interact with different biological targets. vulcanchem.com Other modifications can lead to the creation of bicyclic structures or compounds with additional functional groups, expanding the chemical space accessible from this versatile starting material. beilstein-journals.orgmdpi.com The development of polyhydroxylated cyclopentane β-amino acids from various carbohydrate sources also highlights the potential for creating highly functionalized derivatives with unique properties for incorporation into peptides or other complex molecules. mdpi.comchemrxiv.org

The table below showcases examples of derivative classes and their potential applications.

| Derivative Class | Example Compound/Structure | Potential Specialized Application |

| N-Arylmethyl Derivatives | (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol vulcanchem.com | Probing binding pockets in receptors; development of neuroactive agents. myskinrecipes.com |

| N-Alkyl Derivatives | (1R)-2-(methyliminomethyl)cyclopentan-1-ol nih.gov | Intermediates for further functionalization; ligands for catalysis. |

| Bicyclic Analogs | Hydroxylated oxabicyclo[5.2.1]decane derivatives beilstein-journals.org | Conformationally locked scaffolds for drug discovery. |

| Polyhydroxylated Analogs | Polyhydroxylated cyclopentane β-amino acids mdpi.comchemrxiv.org | Building blocks for peptidomimetics and complex natural product synthesis. |

Future Directions in Continuous Flow Synthesis and Process Scale-Up

Transitioning from laboratory-scale synthesis to industrial production presents significant challenges, including safety, cost-effectiveness, and consistency. Continuous flow chemistry, utilizing microreactors, is emerging as a powerful technology to address these challenges in the production of fine chemicals and pharmaceuticals, including chiral amino alcohols. nih.govmit.edu

Continuous flow systems offer numerous advantages over traditional batch processing. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. nih.gov This enhanced control is particularly beneficial for hazardous or highly exothermic reactions. Furthermore, flow chemistry enables the seamless integration of multiple reaction steps, including enzymatic cascades, into a single, automated process. nih.govresearchgate.net This can significantly shorten production times and reduce the footprint of manufacturing facilities.

For the synthesis of this compound and its derivatives, continuous flow technology could enable safer and more efficient scale-up. Processes that are difficult to manage in large batches, such as those involving unstable intermediates or requiring precise temperature control, can be readily implemented in a flow setup. princeton.edu The development of robust, immobilized enzymes compatible with flow reactors is a key area of research that will facilitate the industrial-scale biocatalytic production of chiral amino alcohols. nih.gov As the demand for enantiomerically pure compounds grows, the adoption of continuous flow manufacturing will be crucial for the economic and sustainable production of this compound. google.com

Q & A

Synthesis and Optimization

1.1 Basic: What are the standard synthetic routes for (1R)-2-amino-1-methylcyclopentan-1-ol, and what factors influence yield and enantiomeric purity? Answer:

- The compound is typically synthesized via reductive amination of cyclopentanone derivatives. For example, cyclopentanone reacts with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) to form the amino alcohol. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios of reagents) critically affect yield .

- Enantiomeric purity can be influenced by the choice of chiral catalysts or auxiliaries during synthesis. For instance, using enantioselective reducing agents or chiral resolving agents (e.g., tartaric acid derivatives) can enhance stereochemical control .

1.2 Advanced: How can asymmetric synthesis techniques be optimized to achieve >99% enantiomeric excess (ee) for the (1R)-configured product? Answer:

- Employ chiral catalysts such as Evans’ oxazaborolidines or transition-metal complexes (e.g., Ru-BINAP) to direct stereochemistry during the reductive amination step.

- Use kinetic resolution via enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis. Monitor ee using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .

Structural Characterization

2.1 Basic: What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound? Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the cyclopentane backbone and substituents. Key signals include the amino proton (δ ~1.5–2.5 ppm) and hydroxyl proton (δ ~3.0–4.0 ppm). NOESY experiments help establish relative stereochemistry .

- IR Spectroscopy: Detect characteristic stretches for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹) groups .

2.2 Advanced: How can single-crystal X-ray diffraction resolve ambiguities in stereochemical assignments? Answer:

- Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- X-ray data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) can determine absolute configuration. Refinement with software like SHELXL achieves R-factors <0.05, confirming the (1R) configuration .

Biological Activity and Mechanism

3.1 Basic: What in vitro assays are suitable for preliminary screening of this compound’s biological activity? Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays to assess cytotoxicity in cancer/normal cell lines.

- Enzyme Inhibition Studies: Screen against kinases or proteases using fluorescence-based substrates. IC₅₀ values can quantify potency .

3.2 Advanced: How can molecular docking simulations predict the compound’s interaction with biological targets? Answer:

- Generate a 3D structure of the compound using computational tools (e.g., Gaussian for DFT optimization).

- Dock into target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina. Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with catalytic residues) .

Stability and Handling

4.1 Basic: What storage conditions are recommended to maintain the stability of this compound? Answer:

- Store as a hydrochloride salt at -20°C under inert gas (N₂ or Ar) to prevent oxidation or hygroscopic degradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to validate shelf life .

4.2 Advanced: How does pH affect the compound’s stability in aqueous solutions? Answer:

- Perform pH-dependent degradation studies (pH 1–13) at 37°C. Use LC-MS to identify degradation products (e.g., cyclopentene derivatives via β-elimination). Stability is typically maximized near physiological pH (7.4) .

Data Contradiction Analysis

5.1 Advanced: How can researchers resolve conflicting reports on the compound’s biological activity or spectroscopic data? Answer:

- Reproducibility Checks: Replicate experiments using identical reagents and conditions. Cross-validate NMR data with public databases (e.g., PubChem) .

- Meta-Analysis: Compare multiple studies to identify outliers. For bioactivity discrepancies, consider differences in cell lines, assay protocols, or impurity profiles .

Computational and Theoretical Studies

6.1 Advanced: What computational methods are effective for studying the compound’s conformational dynamics? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.